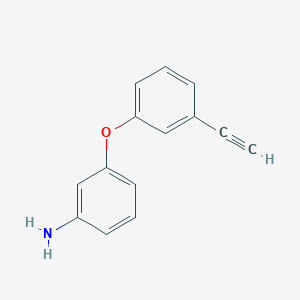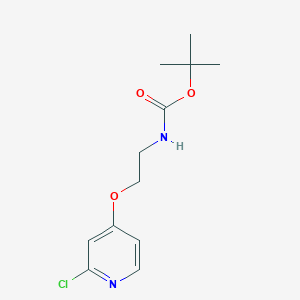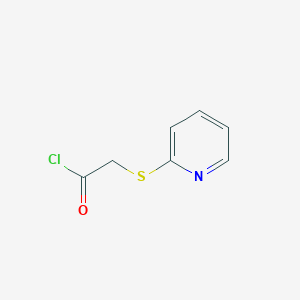
3-(3-Ethynylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethynylphenoxy)aniline is an organic compound with the molecular formula C14H11NO It consists of an aniline group attached to a phenoxy group, which is further substituted with an ethynyl group at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethynylphenoxy)aniline typically involves the reaction of 3-ethynylphenol with aniline. One common method is the nucleophilic aromatic substitution reaction, where the phenol group is activated and subsequently reacts with aniline under basic conditions. The reaction can be catalyzed by transition metals such as palladium to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Ethynylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
3-(3-Ethynylphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 3-(3-Ethynylphenoxy)aniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the aniline group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Ethynylphenoxy)phenol
- 3-(3-Ethynylphenoxy)benzoic acid
- 3-(3-Ethynylphenoxy)benzaldehyde
Uniqueness
3-(3-Ethynylphenoxy)aniline is unique due to the presence of both an ethynyl group and an aniline group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
56993-37-4 |
|---|---|
Molekularformel |
C14H11NO |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
3-(3-ethynylphenoxy)aniline |
InChI |
InChI=1S/C14H11NO/c1-2-11-5-3-7-13(9-11)16-14-8-4-6-12(15)10-14/h1,3-10H,15H2 |
InChI-Schlüssel |
JWFVDYHUWDHJDI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)OC2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol](/img/structure/B13920008.png)
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)

![Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13920021.png)

![Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate](/img/structure/B13920032.png)

![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B13920046.png)


![2-Bromothiazolo[4,5-c]pyridine](/img/structure/B13920060.png)

![Pyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13920068.png)
